MMP-13 Hemopexin Domain Binding Selectivity vs. MMP-1 and MMP-8
6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid demonstrates selective binding to the HCR-13pf of the MMP-13 hemopexin domain, while showing no detectable cross-reactivity with MMP-1 and MMP-8 . This selectivity profile is critical for developing osteoarthritis (OA) and rheumatoid arthritis (RA) therapeutics, as MMP-13 is a key collagenase implicated in cartilage degradation, whereas MMP-1 and MMP-8 inhibition is often associated with musculoskeletal toxicity [1]. In contrast, the 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid positional isomer has not been reported to exhibit this selective MMP-13 binding, instead showing broader antimicrobial and cytotoxic activities [2].
| Evidence Dimension | Binding selectivity (cross-reactivity) |
|---|---|
| Target Compound Data | Binds to MMP-13 hemopexin domain (HCR-13pf) |
| Comparator Or Baseline | MMP-1 and MMP-8 (no detectable cross-reactivity) |
| Quantified Difference | Qualitative: binding to MMP-13 only; no cross-reactivity to MMP-1/8 |
| Conditions | In vitro binding assay (protein domain interaction) |
Why This Matters
Selective MMP-13 inhibition is a validated therapeutic strategy for OA/RA, whereas broad-spectrum MMP inhibition has failed clinically due to toxicity; this compound's selectivity profile is a key differentiator for drug discovery programs targeting MMP-13.
- [1] Engel, C. K., et al. (2005). Structural basis for the highly selective inhibition of MMP-13. Chemistry & Biology, 12(2), 181-189. View Source
- [2] BenchChem. 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid. (Excluded from primary evidence per source restriction; used only for comparator context). View Source
